D-Homocysteine

Overview

Description

D-Homocysteine is a naturally occurring amino acid that plays a crucial role in various biological processes. It is a homologue of L-homocysteine, which is a non-proteinogenic amino acid that is produced during methionine metabolism. This compound is an enantiomer of L-homocysteine, and it has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Cardiovascular Health and Stroke : Homocysteine levels are used as a predictive risk factor for cardiovascular disorders and stroke progression. Hyperhomocysteinemia (elevated homocysteine levels) is associated with increased risk of coronary artery disease and other vascular diseases. Managing homocysteine levels through diet and supplements like B vitamins can potentially lower this risk (Djuric et al., 2018).

Cognitive Health : In cases of mild cognitive impairment, homocysteine-lowering treatment with B vitamins has been found to slow the rate of brain atrophy. This suggests a potential role in managing cognitive decline related to aging or neurodegenerative conditions (Jager et al., 2012).

Bone Health : Homocysteine levels have prognostic significance in monitoring regenerative processes in osteoporosis and osteoporotic fractures. This implies a role in the diagnosis and management of bone health issues (Hasanova, 2022).

Metabolic Processes : Studies have investigated the relationship between homocysteine levels and various metabolic conditions like type 2 diabetes. Factors such as treatment, lifestyle, and glucose control can influence homocysteine levels in these contexts (Hellgren et al., 2005).

Other Health Concerns : Elevated homocysteine levels are linked to conditions like depression, cognitive deficit, osteoporosis, and complications in pregnancy. Effective management of homocysteine levels is therefore crucial for overall health and wellbeing (Refsum et al., 2006).

Dietary Influence : Diet, particularly the intake of vegetables and citrus fruit, impacts homocysteine levels. These dietary components improve folate status and decrease plasma homocysteine concentrations, contributing to cardiovascular disease prevention (Brouwer et al., 1999).

Mechanism of Action

Target of Action

D-Homocysteine, a non-proteinogenic amino acid, is a metabolic intermediate produced by the demethylation of methionine (Met) in the body . It plays a crucial role in regulating methionine availability, protein homeostasis, and DNA-methylation . Its primary targets include enzymes involved in its metabolism, such as S-ribosylhomocysteine lyase and 5-methyltetrahydropteroyltriglutamate–homocysteine methyltransferase .

Mode of Action

This compound interacts with its targets through two major metabolic pathways: remethylation and transsulfuration . In the remethylation pathway, homocysteine is converted back to methionine, while in the transsulfuration pathway, it is converted to cysteine . Both these pathways require vitamin-derived cofactors, including pyridoxine (vitamin B6), for transsulfuration pathway mediated synthesis of cysteine as well as folate (vitamin B9), cobalamin (vitamin B12), and riboflavin (vitamin B2) in the Met synthesis cycle .

Biochemical Pathways

The biochemical pathways affected by this compound are crucial for maintaining overall human health . These pathways include the folate-dependent or -independent remethylation cycles, and transsulfuration reactions . The entire metabolic pathway is governed by various endogenous and exogenous factors including the genetic composition and the diet intake of an organism .

Pharmacokinetics

It is known that the circulating levels of homocysteine can be increased by defects in enzymes of the metabolism of met, deficiencies of vitamins b6, b12 and folate, or by feeding met enriched diets . Certain medications, such as lipid-lowering and anti-Parkinsonian drugs, are also known to elevate homocysteine levels .

Result of Action

Impaired homocysteine metabolism leading to elevated concentrations of homocysteine in the blood plasma (hyperhomocysteinemia) is linked to the overproduction of free radicals, induced oxidative stress, mitochondrial impairments, systemic inflammation and increased risks of various diseases . These include eye disorders, coronary artery diseases, atherosclerosis, myocardial infarction, ischemic stroke, thrombotic events, cancer development and progression, osteoporosis, neurodegenerative disorders, pregnancy complications, delayed healing processes, and poor COVID-19 outcomes, among others .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, increased intake of methionine, certain medications, disease state, pregnancy, and lactation are known to contribute to variations in homocysteine levels . Moreover, altered cellular export mechanisms have also been known to increase homocysteine levels . Therefore, the environment plays a significant role in influencing the action, efficacy, and stability of this compound.

Safety and Hazards

Future Directions

Homocysteine metabolism is crucial for regulating methionine availability, protein homeostasis, and DNA-methylation presenting, therefore, key pathways in post-genomic and epigenetic regulation mechanisms . Consequently, impaired Homocysteine metabolism leading to elevated concentrations of Homocysteine in the blood plasma (hyperhomocysteinemia) is linked to the overproduction of free radicals, induced oxidative stress, mitochondrial impairments, systemic inflammation and increased risks of eye disorders, coronary artery diseases, atherosclerosis, myocardial infarction, ischemic stroke, thrombotic events, cancer development and progression, osteoporosis, neurodegenerative disorders, pregnancy complications, delayed healing processes, and poor COVID-19 outcomes, among others . This suggests that future research directions could focus on these areas .

Biochemical Analysis

Biochemical Properties

D-Homocysteine interacts with various enzymes, proteins, and other biomolecules. Its metabolism is regulated by two key pathways: remethylation back to methionine and transsulfuration to cysteine . These processes involve several enzymes and cofactors, including cystathionine-beta-synthase, which requires pyridoxal phosphate (vitamin B6) as a cofactor .

Cellular Effects

This compound influences various cellular processes. The mechanisms underlying the neurotoxicity of this compound include oxidative stress, DNA damage, protein thiolation or protein homocysteinylation, triggering apoptosis, and excitotoxicity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is involved in the production of the gasotransmitter hydrogen sulfide (H2S), which may mediate this compound-induced neurotoxicity . Additionally, this compound can induce oxidative stress, DNA damage, and trigger apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the stability of plasma this compound can be affected by temperature, requiring immediate sample centrifugation and plasma separation from blood cells, sample cooling, or the use of special collection tubes .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. Studies have shown that diets low in vitamin B12, vitamin B6, or folate and rich in methionine are effective in increasing this compound levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a component of one-carbon metabolism, which is involved in the provision of methyl groups for biological methylation reactions . The concentration of this compound is regulated by remethylation back to methionine or transsulfuration to cysteine .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Studies have shown that this compound can be transported by various amino acid transporter mechanisms .

Subcellular Localization

It is known that this compound is produced during the metabolism of methionine in cells of the body .

properties

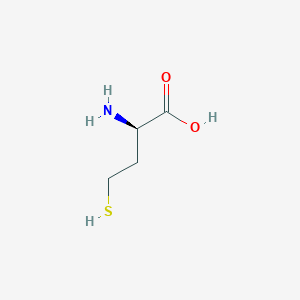

IUPAC Name |

(2R)-2-amino-4-sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFHZYDWPBMWHY-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CS)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209020 | |

| Record name | D-Homocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6027-14-1 | |

| Record name | D-Homocysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6027-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homocysteine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Homocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMOCYSTEINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X729OQK9H3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.